characterization of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one
characterization of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one
An In-Depth Technical Guide to the Characterization of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies for the synthesis and characterization of the novel heterocyclic compound, 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one. This molecule integrates two pharmacologically significant scaffolds: the pyrazole ring, a cornerstone in numerous approved drugs for its diverse biological activities, and the azetidin-2-one (β-lactam) ring, renowned for its role in antibacterial agents.[1][2] The strategic fusion of these two moieties presents a compelling case for in-depth investigation into its physicochemical properties, structural architecture, and potential therapeutic applications.
This document is structured to guide researchers through a logical and scientifically rigorous characterization workflow, from initial synthesis to potential pharmacological screening. The protocols described herein are based on established methodologies for analogous compounds and are designed to ensure data integrity and reproducibility.
Proposed Synthesis Pathway
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one can be approached through a multi-step process, culminating in the formation of the β-lactam ring. A plausible and efficient route involves the Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene and an imine.[3]
Step 1: Synthesis of the Imine (Schiff Base)
The initial step involves the formation of an imine from a suitable pyrazole-containing amine and an aldehyde. While the specific precursors for the target molecule are not detailed in the provided literature, a general approach would involve the reaction of 5-amino-1,3-dimethyl-1H-pyrazole with a simple aldehyde like formaldehyde or a protected equivalent.
Step 2: [2+2] Cycloaddition (Staudinger Synthesis)
The synthesized imine is then reacted with a ketene, typically generated in situ from an acyl chloride and a non-nucleophilic base such as triethylamine. For the synthesis of an unsubstituted azetidin-2-one ring, chloroacetyl chloride is a common reagent.[3] The reaction is typically carried out in an inert solvent like dichloromethane or toluene at reduced temperatures to control the reaction rate and minimize side products.
Diagram of Proposed Synthetic Pathway
Caption: A logical workflow for the comprehensive characterization of the target molecule.
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive proof of structure, including stereochemistry and solid-state conformation.
Experimental Protocol:
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
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Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final structural model.
Potential Pharmacological Profiling
Given the pharmacological precedence of the pyrazole and azetidin-2-one moieties, a preliminary screening for biological activity is warranted.
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Antimicrobial Activity: The β-lactam ring is a well-known pharmacophore in antibiotics. [1]The compound should be screened against a panel of Gram-positive and Gram-negative bacteria.
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Anticancer Activity: Several azetidin-2-one derivatives have shown cytotoxic activity against various cancer cell lines. [4]* Anti-inflammatory Activity: Pyrazole derivatives are known for their anti-inflammatory properties. [5][6] The selection of specific assays should be guided by the structural similarities to compounds with known biological activities.
Conclusion
The represents a valuable endeavor in the exploration of novel heterocyclic compounds with therapeutic potential. The systematic application of the synthetic and analytical methodologies outlined in this guide will provide a comprehensive understanding of its chemical and physical properties, laying a solid foundation for future drug discovery and development efforts. The unique combination of the pyrazole and azetidin-2-one rings suggests that this compound may exhibit interesting and potentially useful biological activities.
References
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- Bhabhor, M. J., & Dabhi, H. R. (2021). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Indian Journal of Chemistry, Sec B, 60B(10), 1396-1400.
- Ran, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 913-934.
- Pérez-Sánchez, H., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1549.
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(Author not available). (2012). ChemInform Abstract: Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. ChemInform, 43(36). [Link]
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(Author not available). (2019). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF PYRAZOLE CAPPED 2-AZITIDINONE DERIVATIVES. ResearchGate. [Link]
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(Author not available). (Year not available). Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. ResearchGate. [Link]
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Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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(Author not available). (Year not available). 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. MDPI. [Link]
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Shinde, N. (2015). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. [Link]
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de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660334. [Link]
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(Author not available). (Year not available). Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors. ARPI. [Link]
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(Author not available). (Year not available). Supplementary Information. The Royal Society of Chemistry. [Link]
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Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 186-194. [Link]
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